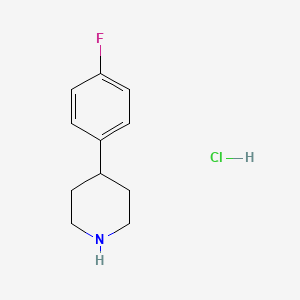

4-(4-フルオロフェニル)ピペリジン塩酸塩

概要

説明

The compound "4-(4-Fluorophenyl)piperidine hydrochloride" is a derivative of piperidine with a fluorophenyl group attached to the nitrogen atom of the piperidine ring. This structure is a common motif in various psychotropic agents and is known for its neuroleptic activity. The presence of the fluorophenyl group is significant in the pharmacological properties of these compounds, as it can influence their potency and side effect profile .

Synthesis Analysis

The synthesis of compounds related to "4-(4-Fluorophenyl)piperidine hydrochloride" involves several steps, including the use of organoboron reagents and rhodium-catalyzed reactions. For instance, the asymmetric synthesis of 4-aryl-2-piperidinones, which are key intermediates for the synthesis of neuroleptic agents, has been achieved through the 1,4-addition of arylboron reagents to pyridinones using a chiral bisphosphine-rhodium catalyst . Additionally, the synthesis of neuroleptic agents like Fluspirilen and Penfluridol involves the rhodium-catalyzed hydroformylation of allyl or propargyl alcohol derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to "4-(4-Fluorophenyl)piperidine hydrochloride" has been studied using various techniques such as crystallography and DFT calculations. For example, a related compound with two fluorophenyl groups and a butyl group on a piperidine ring adopts a chair conformation, with the phenyl rings oriented equatorially and forming a dihedral angle of 72.1° . This conformational detail is crucial for understanding the interaction of these molecules with biological targets.

Chemical Reactions Analysis

The chemical reactivity of "4-(4-Fluorophenyl)piperidine hydrochloride" and its derivatives is influenced by the presence of the fluorophenyl group, which can participate in various chemical reactions. The fluorine atom is a strong electron-withdrawing group that can affect the electrophilicity and nucleophilicity of the molecule, thereby influencing its reactivity in synthetic pathways and its interaction with biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(4-Fluorophenyl)piperidine hydrochloride" derivatives are characterized by their crystalline structure, solubility, and intermolecular interactions. For instance, the crystal structure of a related compound, N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride, is stabilized by intermolecular hydrogen bonds involving water molecules, which form chains along the crystal axis . These properties are essential for the formulation and bioavailability of pharmaceutical compounds.

科学的研究の応用

化学中間体

“4-(4-フルオロフェニル)ピペリジン塩酸塩”は、重要かつ価値のある医薬品中間体です . これは、さまざまな他の化合物の合成に使用され、新薬および治療法の開発に貢献しています。

4-(置換ベンジル)ピペリジンの合成

この化合物は、4-(置換ベンジル)ピペリジンの合成における反応物として使用されます . これらは、医薬品化学において幅広い用途を持つ化学化合物のクラスです。

(±)-3-(置換ベンジル)ピロリジンの合成

“4-(4-フルオロフェニル)ピペリジン塩酸塩”は、(±)-3-(置換ベンジル)ピロリジンの合成にも使用されます . ピロリジンは、さまざまな医薬品の合成に使用される有機化合物のクラスです。

抗うつ作用

“4-(4-フルオロフェニル)ピペリジン塩酸塩”から合成された特に重要な化合物はパロキセチンです . パロキセチンは、4-(4'-フルオロフェニル)-3-(3',4'-メチレンジオキシフェノキシメチル)ピペリジンの(-)トランス異性体です。 この化合物は、塩酸塩として治療に使用され、うつ病を治療します .

強迫性障害(OCD)の治療

“4-(4-フルオロフェニル)ピペリジン塩酸塩”から合成されたパロキセチンは、強迫性障害(OCD)の治療にも使用されます . これは、精神保健分野における“4-(4-フルオロフェニル)ピペリジン塩酸塩”の重要性を強調しています。

パニック障害の治療

うつ病とOCDに加えて、パロキセチンはパニック障害の治療にも使用されます . これは、さまざまな精神疾患の治療法の開発における“4-(4-フルオロフェニル)ピペリジン塩酸塩”の重要性をさらに強調しています。

作用機序

Target of Action

The primary target of 4-(4-Fluorophenyl)piperidine hydrochloride is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide, a compound that accumulates in the brain of individuals with Alzheimer’s disease .

Mode of Action

It is believed to interact with its target, beta-secretase 1, potentially inhibiting its activity . This interaction could result in a decrease in the production of beta-amyloid peptide .

Biochemical Pathways

Given its target, it may influence the amyloidogenic pathway , which is involved in the production of beta-amyloid peptide .

Result of Action

Given its potential inhibitory effect on beta-secretase 1, it may lead to a reduction in the production of beta-amyloid peptide . This could potentially alleviate the symptoms of diseases characterized by the accumulation of this peptide, such as Alzheimer’s disease .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and efficacy .

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

4-(4-fluorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPIXXSCUKTFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30986186 | |

| Record name | 4-(4-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6716-98-9 | |

| Record name | 4-(4-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Fluoro-phenyl)-piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of 4-(4-Fluorophenyl)piperidine hydrochloride in treating conditions like anoxia and ischemia?

A: While the abstract [] mentions that compounds containing the 4-(4-Fluorophenyl)piperidine structure exhibit selective calcium overload blocking activity in cerebral cells, the specific mechanism of action for 4-(4-Fluorophenyl)piperidine hydrochloride is not detailed. Further research would be needed to elucidate the precise molecular interactions and downstream effects responsible for its therapeutic potential in conditions like anoxia, ischemia, hemicrania, and epilepsia.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid](/img/structure/B1323335.png)

![4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B1323337.png)

![1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid](/img/structure/B1323338.png)

![1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid](/img/structure/B1323339.png)

![9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1323355.png)